1-Amino-3-methanesulfonylpropan-2-ol hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

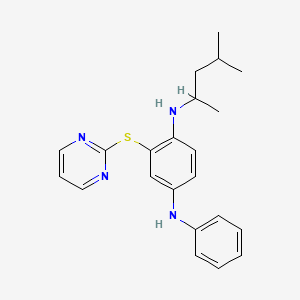

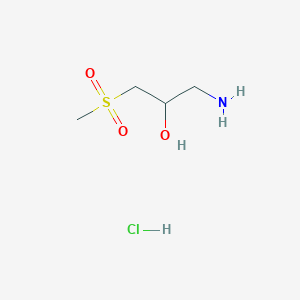

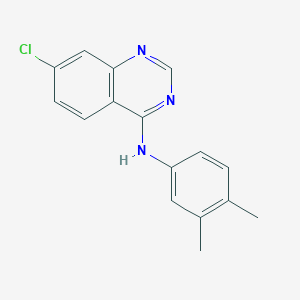

“1-Amino-3-methanesulfonylpropan-2-ol hydrochloride” is an organic compound with the CAS Number: 2126159-87-1 . It has a molecular weight of 189.66 and its IUPAC name is 1-amino-3-(methylsulfonyl)propan-2-ol hydrochloride .

Molecular Structure Analysis

The InChI code for “1-Amino-3-methanesulfonylpropan-2-ol hydrochloride” is 1S/C4H11NO3S.ClH/c1-9(7,8)3-4(6)2-5;/h4,6H,2-3,5H2,1H3;1H . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.

Physical And Chemical Properties Analysis

“1-Amino-3-methanesulfonylpropan-2-ol hydrochloride” is a powder at room temperature . It has a melting point of 131-135 degrees Celsius .

科学的研究の応用

Amino Acid Analysis in Proteins : A method utilizing 4 N methanesulfonic acid, which is closely related to 1-Amino-3-methanesulfonylpropan-2-ol hydrochloride, has been developed for precise amino acid composition analysis of proteins or peptides. This technique is advantageous as the neutralized hydrolysate can be applied directly to an ion exchange column, enhancing analytical efficiency (Simpson, Neuberger, & Liu, 1976).

Selective Mesylation in Molecular Differentiation : 1-Amino-3-methanesulfonylpropan-2-ol hydrochloride plays a role in selective mesylation, useful for differentiating amino groups in molecular structures. This reagent selectively mesylates at primary amino groups in molecules containing both primary and secondary amino groups (Kim, Sung, Choi, & Kim, 1999).

Synthesis of Aminoalkanesulfonic Acids : The compound has been utilized in the synthesis of 2-aminoalkanesulfonic acids from chiral amino alcohols. This process involves the transformation of α-amino alcohol methanesulfonate hydrochlorides into sodium β-amino alkanesulfonates, contributing significantly to the field of asymmetric synthesis (Xu, 2002).

Enzymatic Reactions : 1-Amino-3-methanesulfonylpropan-2-ol hydrochloride is relevant in studies exploring enzymatic reactions involving compounds like L-methionine sulfoximine. These studies provide insights into the biochemical pathways and potential toxicity mechanisms of related compounds (Cooper, Stephani, & Meister, 1976).

Antitumor and Antigonad Properties : Research has explored the antitumor and antigonad properties of compounds related to 1-Amino-3-methanesulfonylpropan-2-ol hydrochloride, such as 1,2-bis(methylsulfonyloxy)ethane, indicating potential therapeutic applications in oncology and androgen-dependent disorders (Varga et al., 1996).

Alzheimer's Disease Treatment : 3-Amino-1-propanesulfonic acid, closely related to 1-Amino-3-methanesulfonylpropan-2-ol hydrochloride, has been studied as a potential disease-modifying treatment for Alzheimer's disease due to its ability to bind to amyloid β, a toxic protein involved in the disease's pathology (Aisen et al., 2006).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

特性

IUPAC Name |

1-amino-3-methylsulfonylpropan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO3S.ClH/c1-9(7,8)3-4(6)2-5;/h4,6H,2-3,5H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIEMXSWXNCGITN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC(CN)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12ClNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Amino-3-methanesulfonylpropan-2-ol hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 6-methyl-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2381559.png)

![2,5-difluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2381566.png)

![1-(1,3-Benzodioxol-5-yl)-3-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]urea](/img/structure/B2381569.png)